sodium;3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
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Overview
Description
The compound with the identifier “sodium;3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate” is a chemical entity that has garnered interest in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium;3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: sodium;3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
sodium;3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to sodium;3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate include those with analogous chemical structures and properties. Some examples are aspirin (CID 2244), salicylsalicylic acid (CID 5161), indomethacin (CID 3715), and sulindac (CID 1548887) .
Uniqueness: What sets this compound apart from these similar compounds is its unique chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
sodium;3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNYJCOBUTXCBR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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